Cyclopentyl(3-fluorophenyl)methanol

Description

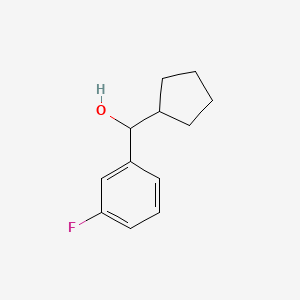

Cyclopentyl(3-fluorophenyl)methanol is a secondary alcohol characterized by a cyclopentyl group and a 3-fluorophenyl moiety attached to a central carbon bearing a hydroxyl group. Its molecular formula is C₁₂H₁₅FO, with structural features that influence its physicochemical and reactive properties.

Properties

IUPAC Name |

cyclopentyl-(3-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12,14H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXHONVUEUPTHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC(=CC=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Structure and Synthesis

Cyclopentyl(3-fluorophenyl)methanol features a cyclopentyl group attached to a methanol moiety, substituted with a 3-fluorophenyl group. The general formula is with a molecular weight of 198.25 g/mol.

The synthesis typically involves:

- Asymmetric Reduction : Using chiral catalysts to convert cyclopentyl(3-fluorophenyl)ketone into the desired enantiomer.

- Oxidation and Substitution Reactions : Transforming the alcohol into ketones or aldehydes and facilitating nucleophilic aromatic substitutions involving the fluorophenyl group.

Chemistry

This compound serves as a chiral building block in synthesizing complex organic molecules. Its unique structure allows for the development of novel compounds with enhanced properties.

Biology

This compound has been investigated for its biological activity , particularly its interactions with enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific biological targets.

Medicine

In medicinal chemistry, this compound has been explored as a potential intermediate in synthesizing pharmaceutical compounds. Its unique properties make it suitable for developing drugs targeting various diseases.

Industry

The compound is utilized in producing fine chemicals and as a precursor for other functional materials, showcasing its versatility in industrial applications.

Research indicates that this compound exhibits significant biological activity:

- Enzyme Inhibition : Preliminary studies suggest that it can inhibit enzymes involved in metabolic pathways. For instance, structural analogs have shown enhanced potency in inhibiting serotonin uptake due to the fluorine atom's influence.

- Cellular Assays : In vitro tests revealed cytotoxic effects on various cancer cell lines, indicating potential anticancer properties through apoptosis induction via caspase activation pathways.

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines, revealing that it induces cell cycle arrest and apoptosis in a dose-dependent manner. This effect was linked to the activation of p53 signaling pathways critical for tumor suppression.

- Neuroprotective Effects : Another investigation assessed its neuroprotective properties against oxidative stress-induced neuronal damage. Results indicated that it could reduce reactive oxygen species (ROS) levels, suggesting a protective role in neurodegenerative conditions.

Mechanism of Action

Cyclopentyl(3-fluorophenyl)methanol is structurally similar to other compounds such as cyclopentyl(3-fluorophenyl)ketone and cyclopentyl(3-fluorophenyl)methane. its unique hydroxyl group imparts distinct chemical properties and reactivity compared to these analogs. The presence of the hydroxyl group allows for additional functionalization and reactivity, making it a valuable compound in various applications.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Cyclopentanol

- Structure: Cyclopentanol lacks the 3-fluorophenyl group, featuring only a hydroxylated cyclopentane ring.

- Thermodynamic Properties: Cyclopentanol’s liquid heat capacity (estimated via the Ruzicka–Domalski method) ranges from 150–200 J/mol·K at 273–373 K .

- Synthesis: Cyclopentanol is synthesized via transesterification of cyclopentyl acetate with methanol, achieving 55.3% conversion and 99.5% selectivity under optimized conditions (50°C, 3:1 methanol:cyclopentyl acetate ratio) .

Cyclopentyl(3-fluorophenyl)methanamine

- Structure : This amine analog replaces the hydroxyl group with an amine (-NH₂), altering polarity and hydrogen-bonding capacity.

- Reactivity : Amines like cyclopentylamine (CPA) exhibit lower N–C bond dissociation energy (5.7 eV) compared to O–C bonds in ethers or alcohols (8–9 eV), suggesting greater susceptibility to radical-mediated cleavage .

Fluorophenyl-Substituted Alcohols

- This could influence solubility and reactivity in nucleophilic substitutions.

Thermodynamic and Kinetic Properties

Bond Dissociation Energies (BDEs)

Cyclopentyl-containing compounds show distinct BDEs compared to linear or branched analogs:

Heat Capacity and Stability

Group contribution methods (e.g., Ruzicka–Domalski) estimate liquid heat capacities for cyclopentanol and cyclopentyl acetate, which can guide predictions for Cyclopentyl(3-fluorophenyl)methanol. Cyclopentanol’s heat capacity increases linearly with temperature, a trend likely applicable to fluorophenyl derivatives .

Biological Activity

Cyclopentyl(3-fluorophenyl)methanol is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

This compound can exist as two enantiomers: (R)-cyclopentyl(3-fluorophenyl)methanol and (S)-cyclopentyl(3-fluorophenyl)methanol. Both forms are utilized as chiral building blocks in organic synthesis, particularly in the development of pharmaceuticals. The synthesis typically involves the reduction of a corresponding ketone or aldehyde precursor, often using chiral catalysts to achieve the desired stereochemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and metabolic stability, which may influence its pharmacokinetics and bioavailability.

Potential Mechanisms Include:

- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Interaction: The fluorinated phenyl group can facilitate interactions with receptors involved in various physiological processes.

Biological Activity and Case Studies

Recent studies have explored the antiproliferative effects of this compound derivatives against various cancer cell lines. For instance, compounds structurally related to this compound demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF7) cells, with IC50 values indicating potent activity .

Summary of Antiproliferative Activity

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound derivative | MCF7 | 4.5 | Significant cytotoxicity observed |

| Related hydantoins | HepG2 | 15-35 | Moderate activity |

| Other derivatives | A2780 | Not significant | Low cytotoxicity |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its fluorinated structure, which may enhance metabolic stability. However, detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to fully understand its safety profile and therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.